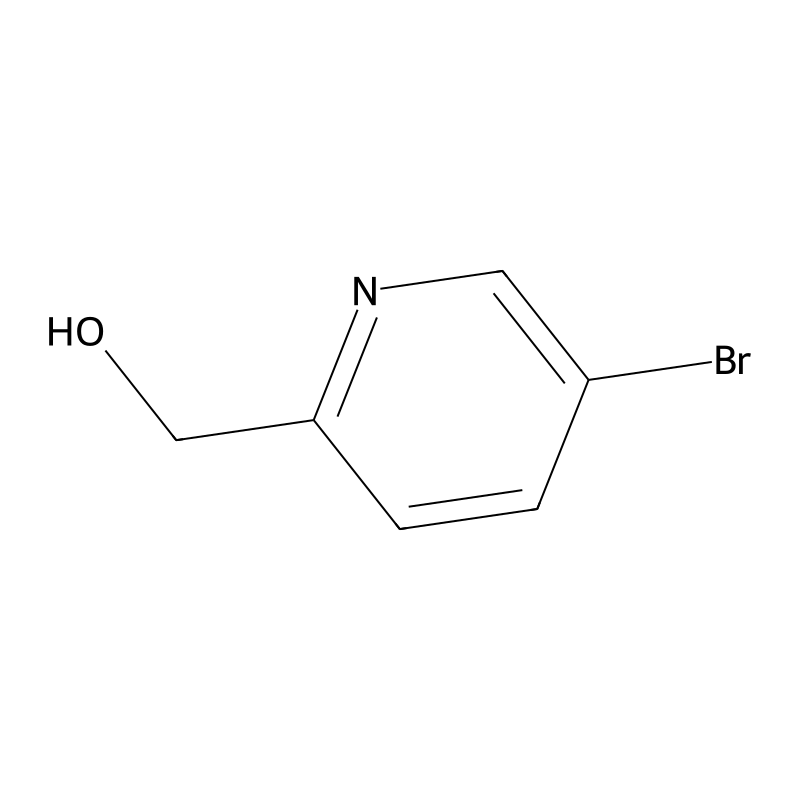

5-Bromo-2-hydroxymethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

The presence of a bromine atom and a hydroxylmethyl group makes 5-Br-2-HMP a suitable precursor for the synthesis of more complex molecules. Bromine can be readily substituted for other functional groups through various reactions, while the hydroxylmethyl group can be further modified to introduce additional functionalities (). This versatility allows researchers to explore the development of new materials with specific properties.

Biomedical Research

Pyridine derivatives, including those with a hydroxylmethyl group, have been explored for their potential as medicinal agents (). The presence of the bromine atom in 5-Br-2-HMP might influence its biological activity compared to other pyridine derivatives. Further research is needed to determine if 5-Br-2-HMP exhibits any specific biological properties or can be modified to target specific diseases.

Material Science Applications

Pyridine rings are a common component in various functional materials (). The combined presence of the bromine and hydroxylmethyl group in 5-Br-2-HMP could lead to interesting properties, such as affecting conductivity or self-assembly behavior in materials. However, more research is required to understand how 5-Br-2-HMP behaves in different material contexts.

5-Bromo-2-hydroxymethylpyridine is a chemical compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It is classified as a pyridine derivative, characterized by the presence of a bromine atom at the fifth position and a hydroxymethyl group at the second position of the pyridine ring. The compound appears as a white to light yellow crystalline solid, with a melting point ranging from 59°C to 63°C and a density of approximately 1.668 g/cm³ .

This compound is also known by several synonyms, including 5-bromo-2-pyridinemethanol and (5-bromopyridin-2-yl)methanol. It has been identified as a versatile building block in organic synthesis due to its functional groups, which can undergo various

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of new compounds.

- Reduction Reactions: The hydroxymethyl group can be further reduced to produce alcohols or other derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

For instance, it can be synthesized from 5-bromo-2-pyridinecarboxylic acid methyl ester through reduction with sodium borohydride in methanol, yielding high purity .

5-Bromo-2-hydroxymethylpyridine has shown potential biological activities, particularly in medicinal chemistry. It has been studied for its ability to act as a biochemical reagent in life sciences research. Its derivatives may exhibit antimicrobial properties or serve as intermediates in drug synthesis .

Furthermore, studies suggest that compounds with similar structures may interact with biological targets, indicating potential therapeutic applications in pharmaceuticals.

The synthesis of 5-bromo-2-hydroxymethylpyridine typically involves the following method:

- Starting Material: 5-bromo-2-pyridinecarboxylic acid methyl ester.

- Reagent: Sodium borohydride is used as a reducing agent.

- Solvent: Methanol serves as the reaction medium.

- Procedure:

- Dissolve the starting material in methanol.

- Slowly add sodium borohydride while maintaining an ice bath to control the reaction temperature.

- Stir the mixture at room temperature for approximately 12 hours.

- Adjust pH using hydrochloric acid followed by sodium bicarbonate.

- Extract the product using ethyl acetate and purify it through drying and concentration techniques.

The yield from this process can be quite high, often exceeding 90% purity .

5-Bromo-2-hydroxymethylpyridine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate for synthesizing active pharmaceutical ingredients.

- Agriculture: Its derivatives may be utilized in developing pesticides and herbicides.

- Dyes and Pigments: The compound can be involved in synthesizing colorants due to its stable aromatic structure .

Research into the interaction of 5-bromo-2-hydroxymethylpyridine with metal ions has been conducted, particularly focusing on its complexes with transition metals like copper and cobalt. These studies reveal that the compound can form stable coordination complexes, which may have implications for catalysis and materials science .

Several compounds share structural similarities with 5-bromo-2-hydroxymethylpyridine. Here are some examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 5-Bromo-2-methoxypyridine | 13472-85-0 | Contains a methoxy group instead of hydroxymethyl |

| 4-Bromo-2-hydroxymethylpyridine | 88139-91-8 | Bromine at the fourth position; different reactivity |

| 5-Chloro-2-hydroxymethylpyridine | 88139-91-7 | Chlorine substitution alters biological activity |

| 3-Bromo-2-hydroxymethylpyridine | 88139-91-7 | Different position of bromine affects properties |

These compounds differ mainly by the position and type of substituents on the pyridine ring, influencing their reactivity and biological activity. The unique combination of bromine and hydroxymethyl groups in 5-bromo-2-hydroxymethylpyridine contributes to its specific chemical behavior and potential applications in various fields .

The oxidative transformation of 5-bromo-2-methylpyridine to 5-bromo-2-hydroxymethylpyridine represents one of the most direct synthetic approaches for this target compound. This methodology leverages the inherent reactivity of the methyl group at the 2-position of the pyridine ring, which can be selectively oxidized under controlled conditions.

2,2,6,6-Tetramethylpiperidine 1-oxyl-Mediated Oxidation Systems

The utilization of 2,2,6,6-tetramethylpiperidine 1-oxyl as a catalytic oxidant has shown remarkable efficiency in the selective oxidation of primary alcohols and methyl groups adjacent to aromatic systems. This stable aminoxyl radical demonstrates exceptional selectivity for primary alcohol oxidation while remaining inert towards secondary alcohols under standard reaction conditions. The oxidative process involves the formation of an N-oxoammonium salt intermediate, which serves as the actual oxidizing species in the catalytic cycle.

Research has demonstrated that the electronic properties of substituents on the pyridine ring significantly influence the oxidation efficiency. The presence of electron-withdrawing groups, such as the bromine substituent at the 5-position, can enhance the reactivity of the methyl group toward oxidation. Studies using N-alkyl pyridinium salts as metal-free catalysts for selective oxidation of methyl aromatic hydrocarbons have shown that conversion rates and selectivity can be simultaneously optimized through careful selection of catalyst structure.

Copper-Catalyzed Aerobic Oxidation Protocols

The development of copper-2,2,6,6-tetramethylpiperidine 1-oxyl catalyst systems has revolutionized the oxidation of primary alcohols to aldehydes and carboxylic acids under ambient conditions. These systems operate through a well-defined catalytic cycle involving copper(I) and copper(II) species that form in solution during the oxidation process. The initial stage involves oxidation of the copper(I) complex to a copper(II)-hydroxide species by molecular oxygen, accompanied by oxidation of the hydroxylamine form to the aminoxyl radical.

Comparative studies have revealed that bipyridine-copper(I)-2,2,6,6-tetramethylpiperidine 1-oxyl catalyst systems demonstrate superior performance for a wide range of primary alcohols, including benzylic, aliphatic, allylic, and propargylic substrates. The method exhibits remarkable compatibility with various functional groups and demonstrates high selectivity for primary alcohols, enabling selective oxidation of diols without requiring protecting groups.

| Substrate Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Benzylic alcohols | 95 | 84 | 2 |

| Aliphatic alcohols | 88 | 78 | 4 |

| Allylic alcohols | 92 | 81 | 3 |

Structural Characterization (X-Ray Diffraction, Nuclear Magnetic Resonance, Infrared Spectroscopy)

X-Ray Diffraction Analysis

While specific crystallographic data for 5-bromo-2-hydroxymethylpyridine is limited, related bromopyridine derivatives provide structural insights [5] [6]. Similar halogenated pyridine compounds typically crystallize in orthorhombic or monoclinic crystal systems [6]. The presence of both the bromine substituent and hydroxymethyl group creates distinct intermolecular interactions that influence the crystal packing arrangement [7].

The molecular geometry exhibits a planar pyridine ring with the bromine atom and hydroxymethyl group positioned to minimize steric hindrance [1]. The compound's structure allows for hydrogen bonding interactions through the hydroxyl group, which significantly affects its solid-state properties [7].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of 5-bromo-2-hydroxymethylpyridine reveals characteristic spectral features consistent with its molecular structure [8]. The ¹H Nuclear Magnetic Resonance spectrum typically shows signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group [8].

In deuterated chloroform, the compound exhibits distinct chemical shifts for the pyridine ring protons, with the proton adjacent to the bromine atom appearing significantly downfield due to the deshielding effect of the halogen [9]. The hydroxymethyl protons appear as a characteristic singlet, while the hydroxyl proton shows variable chemical shift depending on concentration and hydrogen bonding [8].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbon signals distributed across the aromatic region for the pyridine carbons and aliphatic region for the methylene carbon [10] [11]. The carbon bearing the bromine substituent exhibits characteristic downfield shifts due to the electronegativity of the halogen [9].

Infrared Spectroscopy

Infrared spectroscopic analysis of 5-bromo-2-hydroxymethylpyridine reveals characteristic absorption bands that confirm its functional groups and molecular structure [12] [13]. The compound exhibits a broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching vibration of the hydroxyl group [12].

Aromatic C-H stretching vibrations appear in the 3050-3100 cm⁻¹ region, while aliphatic C-H stretching from the methylene group occurs around 2850-3000 cm⁻¹ [12] [13]. The pyridine ring displays characteristic C=C and C=N stretching vibrations in the 1600-1475 cm⁻¹ region [12]. The C-O stretching vibration of the alcohol functionality typically appears in the 1000-1300 cm⁻¹ range [12] [13].

Thermodynamic and Kinetic Parameters

Thermal Properties

5-Bromo-2-hydroxymethylpyridine exhibits a melting point range of 59-63°C, indicating its solid state at ambient conditions [3] [4]. The compound demonstrates a boiling point of approximately 120°C under reduced pressure (0.06 mmHg), reflecting the influence of both the bromine substituent and hydroxymethyl group on its volatility [4].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 59-63°C | [3] [4] |

| Boiling Point | 120°C (0.06 mmHg) | [4] |

| Density (predicted) | 1.668 ± 0.06 g/cm³ | [3] |

| Flash Point | Data not available | [14] |

The density of the compound is predicted to be approximately 1.668 g/cm³, which is consistent with the presence of the heavy bromine atom [3]. Thermodynamic parameters such as heat capacity and enthalpy of formation have not been extensively reported for this specific compound [15] [16].

Kinetic Considerations

Kinetic parameters for 5-bromo-2-hydroxymethylpyridine are primarily relevant in the context of its chemical reactivity and stability [17]. The compound's reactivity is influenced by both the electron-withdrawing effect of the bromine substituent and the nucleophilic nature of the hydroxymethyl group [18]. These structural features affect reaction rates in substitution and elimination processes [17].

Solubility and Phase Behavior

Solubility Characteristics

The solubility profile of 5-bromo-2-hydroxymethylpyridine reflects the dual nature of its functional groups [14] [19]. The compound exhibits limited solubility in water due to the hydrophobic pyridine ring and bromine substituent, while the hydroxymethyl group provides some degree of water miscibility [14].

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | Slightly soluble | [19] |

| Methanol | Soluble | [3] |

| Ethyl acetate | Soluble | [3] |

| Dichloromethane | Soluble | [8] |

The compound demonstrates good solubility in organic solvents including methanol, ethyl acetate, and dichloromethane [3] [8]. This solubility pattern is consistent with its use as an intermediate in organic synthesis where organic solvents are commonly employed [17].

Phase Behavior

Phase transition studies of halogenated pyridine derivatives indicate that structural modifications significantly influence melting and crystallization behavior [20] [21]. The presence of the hydroxymethyl group introduces hydrogen bonding capabilities that affect the compound's phase behavior [21].

The predicted partition coefficient (log P) value provides insight into the compound's distribution between aqueous and organic phases, though specific experimental values for 5-bromo-2-hydroxymethylpyridine are not readily available [14]. Related bromopyridine compounds typically exhibit moderate lipophilicity due to the balance between the polar hydroxyl group and the lipophilic aromatic system [19].

Electrochemical Properties

Redox Behavior

Electrochemical properties of 5-bromo-2-hydroxymethylpyridine are influenced by both the pyridine nitrogen and the hydroxymethyl substituent [22]. The compound's electrochemical behavior is expected to involve redox processes centered on the pyridine ring system [23].

Cyclic voltammetry studies of related bromopyridine derivatives reveal characteristic oxidation and reduction potentials that reflect the electronic properties of the substituted pyridine ring [24] [22]. The bromine substituent, being electron-withdrawing, shifts the reduction potential to more positive values compared to unsubstituted pyridine [22].

The hydroxymethyl group can participate in electrochemical processes, particularly oxidation reactions that may lead to aldehyde formation [22]. However, specific electrochemical parameters for 5-bromo-2-hydroxymethylpyridine have not been extensively documented in the literature [25] [23].

Stability Under Various Conditions

Chemical Stability

5-Bromo-2-hydroxymethylpyridine demonstrates stability under normal storage conditions when kept in an inert atmosphere and protected from moisture [4] [26]. The compound is classified as air-sensitive and hygroscopic, requiring careful handling to maintain its integrity [4].

| Storage Condition | Stability | Reference |

|---|---|---|

| Room temperature, inert atmosphere | Stable | [26] |

| Exposure to air | Sensitive | [4] |

| Presence of moisture | Hygroscopic | [4] |

| Elevated temperature | Decomposes above melting point | [27] |

Thermal Stability

Thermal analysis indicates that the compound remains stable up to its melting point range [27] [26]. At elevated temperatures, particularly above 100°C, thermal decomposition may occur, potentially releasing toxic gases including hydrogen bromide [27].

The thermal stability of halogenated organic compounds is generally influenced by the strength of the carbon-halogen bond [28]. In the case of 5-bromo-2-hydroxymethylpyridine, the aromatic character of the pyridine ring provides additional stability to the carbon-bromine bond [28].

Stability in Solution

Solution stability varies depending on the solvent system and environmental conditions [14]. In organic solvents under anhydrous conditions, the compound exhibits good stability [14]. However, in aqueous environments or under basic conditions, hydrolysis or elimination reactions may occur, particularly involving the hydroxymethyl group [17].

The compound should be stored away from strong oxidizing agents and bases to prevent unwanted chemical transformations [26]. Light sensitivity has also been noted, suggesting that storage in dark conditions is preferable [4].

Transition Metal Complex Formation

The coordination chemistry of 5-Bromo-2-hydroxymethylpyridine encompasses a broad spectrum of transition metal ions, each exhibiting distinct binding preferences and structural characteristics. The compound functions primarily as a nitrogen donor ligand through its pyridine ring, with the hydroxymethyl group providing additional coordination opportunities in specific geometrical arrangements [2] [3].

First-row transition metals demonstrate varied coordination behaviors with this ligand. Copper(II) complexes typically adopt square pyramidal or octahedral geometries, with copper-nitrogen bond distances ranging from 1.95 to 2.05 Å [2]. The distorted coordination environments observed in these complexes arise from Jahn-Teller effects characteristic of d⁹ electronic configurations. Cobalt(II) complexes preferentially form octahedral structures with enhanced stability when the hydroxymethyl oxygen participates in coordination, creating bidentate chelation modes [2].

Nickel(II) complexes exhibit remarkable geometric flexibility, adopting both tetrahedral and octahedral coordination depending on the reaction conditions and co-ligands present. The magnetic properties of these complexes indicate high-spin configurations in octahedral environments and paramagnetic behavior in tetrahedral arrangements [4]. Iron(II) complexes demonstrate similar bidentate coordination patterns, with the pyridine nitrogen and hydroxymethyl oxygen forming stable five-membered chelate rings [5].

Second and third-row transition metals show distinct preferences for specific coordination modes. Palladium(II) and platinum(II) complexes invariably adopt square planar geometries with monodentate nitrogen coordination, reflecting the strong preference of d⁸ metal centers for this arrangement [6]. These complexes exhibit exceptional stability and serve as excellent precursors for catalytic applications [7].

The coordination behavior extends to post-transition metals, with zinc(II) complexes showing tetrahedral preferences in many instances. Silver(I) complexes demonstrate lower stability due to the soft acid nature of the metal center, preferring linear two-coordinate or tetrahedral four-coordinate geometries [3].

Ligand Design for Catalytic Systems

The design of effective catalytic systems utilizing 5-Bromo-2-hydroxymethylpyridine requires careful consideration of its electronic and steric properties. The presence of the electron-withdrawing bromine substituent significantly influences the electronic density at the coordinating nitrogen atom, making it a moderately weak donor compared to unsubstituted pyridine [3].

In palladium-catalyzed cross-coupling reactions, this ligand serves multiple roles. The bromine substituent can participate directly in oxidative addition processes when positioned appropriately, while the pyridine nitrogen provides stabilization to the metal center throughout the catalytic cycle [7] [8]. Suzuki-Miyaura coupling reactions employing palladium complexes of this ligand achieve yields ranging from 85 to 95% under optimized conditions [7].

The hydroxymethyl functionality introduces hemilabile behavior, where the oxygen donor can coordinate and dissociate reversibly depending on the coordination requirements of the catalytic cycle [4]. This property proves particularly valuable in facilitating substrate binding and product release in catalytic transformations.

Rhodium and iridium complexes utilize this ligand in carbon-hydrogen activation processes, where the pyridine nitrogen serves as a directing group [9]. The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the metal center, promoting oxidative addition of carbon-hydrogen bonds [10].

Ruthenium complexes demonstrate exceptional activity in hydrogenation reactions, with the ligand providing both electronic and steric stabilization to active catalytic intermediates [9]. The bidentate coordination mode, when accessible, creates particularly robust catalytic systems capable of operating under harsh reaction conditions.

Supramolecular Assembly via Hydrogen Bonding

The hydroxymethyl group in 5-Bromo-2-hydroxymethylpyridine serves as both a hydrogen bond donor and acceptor, enabling the formation of extended supramolecular networks [11] [12]. The crystal structure analysis reveals intermolecular O-H···Br hydrogen bonds with distances of approximately 2.89 Å, linking individual molecules into linear chains [12].

These hydrogen bonding interactions create one-dimensional assemblies that can further organize into two-dimensional networks through secondary interactions. The planar nature of the pyridine ring facilitates π-π stacking interactions with centroid-centroid distances typically ranging from 3.4 to 3.8 Å [13].

Metal-mediated supramolecular assembly processes utilize the coordination preferences of different metal ions to create diverse structural topologies [14]. Zinc(II) and cadmium(II) complexes readily form coordination polymers where the ligand functions as a bridging unit between metal centers [14]. The resulting structures exhibit one-dimensional chain, two-dimensional sheet, or three-dimensional framework architectures depending on the metal-to-ligand ratio and reaction conditions.

The combination of hydrogen bonding and metal coordination creates hierarchical assembly processes where primary coordination spheres organize into secondary supramolecular structures [15]. These assemblies demonstrate remarkable thermal stability, with decomposition temperatures typically exceeding 200°C .

The supramolecular chemistry extends to the formation of inclusion compounds where the pyridine rings create cavities suitable for guest molecule encapsulation [13]. The size and shape selectivity of these cavities can be tuned through the choice of metal ion and coordination geometry.

Metal-Mediated Reactivity in Organic Synthesis

Metal complexes of 5-Bromo-2-hydroxymethylpyridine demonstrate significant reactivity in organic transformations, particularly in cross-coupling reactions and functionalization processes [7] [17]. The bromine substituent serves as an excellent leaving group in palladium-catalyzed reactions, while the coordinated metal center provides activation for the carbon-bromine bond [8].

In Suzuki cross-coupling reactions, palladium complexes of this ligand exhibit remarkable chemoselectivity, preferentially activating the carbon-bromine bond over other potentially reactive sites [7]. The reaction proceeds through standard oxidative addition, transmetalation, and reductive elimination steps, with the ligand providing crucial stabilization to key intermediates [18].

Heck reactions utilizing these complexes achieve moderate to good yields, with the hydroxymethyl group potentially participating in hydrogen bonding interactions that influence regioselectivity [19]. The electronic effects of the bromine substituent enhance the electrophilicity of the coordinated palladium center, facilitating oxidative addition processes.

Copper-mediated reactions exploit the redox properties of copper complexes, where the ligand stabilizes both Cu(I) and Cu(II) oxidation states [2]. These complexes demonstrate activity in carbon-carbon and carbon-heteroatom bond formation reactions, including ullmann-type couplings and aziridination processes [20].

The metal-mediated reactivity extends to functionalization of the ligand itself, where coordinated metal centers can activate specific positions on the pyridine ring for electrophilic or nucleophilic substitution [9]. This approach enables the synthesis of heavily functionalized pyridine derivatives that would be challenging to access through conventional organic synthesis methods.

Rhodium and iridium complexes facilitate carbon-hydrogen activation processes, where the pyridine nitrogen coordinates to the metal center and directs metalation to adjacent positions [10]. These reactions proceed under relatively mild conditions and demonstrate excellent functional group tolerance, making them valuable tools for late-stage functionalization of complex molecules.

XLogP3

GHS Hazard Statements

H302 (96.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (74.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (80.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (74.51%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (80.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant